molecular formula C21H23Cl2N3O3 B4120965 ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate

ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate

Cat. No. B4120965
M. Wt: 436.3 g/mol
InChI Key: CMSMASOKJZDHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCB-L-Pip and has been used in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of DCB-L-Pip is not fully understood. However, it has been found to act as a potent blocker of voltage-gated sodium channels. It has also been found to modulate the activity of other ion channels such as potassium and calcium channels.
Biochemical and physiological effects:
DCB-L-Pip has been found to have several biochemical and physiological effects. It has been found to reduce the proliferation of cancer cells by inducing apoptosis. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCB-L-Pip in lab experiments is its potency and specificity. It has been found to be a potent blocker of voltage-gated sodium channels and has been used to study the role of these channels in cellular signaling. However, one of the limitations of using DCB-L-Pip is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for further research on DCB-L-Pip. One area of research could be the development of more potent and selective voltage-gated sodium channel blockers. Another area of research could be the study of the role of DCB-L-Pip in ion channel signaling and its potential therapeutic applications in the treatment of various diseases. Additionally, further research could be conducted to investigate the potential toxicity of DCB-L-Pip and to develop appropriate safety measures for its use in lab experiments.
In conclusion, DCB-L-Pip is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various studies and has potential therapeutic applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper.

Scientific Research Applications

DCB-L-Pip has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of ion channels and their role in cellular signaling.

properties

IUPAC Name

ethyl 4-[[4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3/c1-2-29-20(27)15-4-7-18(8-5-15)24-21(28)26-11-9-25(10-12-26)14-16-3-6-17(22)13-19(16)23/h3-8,13H,2,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMASOKJZDHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.